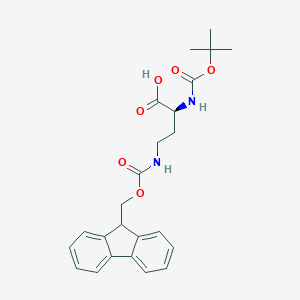

Boc-Dab(Fmoc)-OH

描述

Boc-Dab(Fmoc)-OH: 2-{[(tert-butoxy)carbonyl]amino}-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino}butanoic acid , is a compound used primarily in peptide synthesis. It is a derivative of the amino acid 2,4-diaminobutyric acid , where the amino groups are protected by tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Boc-Dab(Fmoc)-OH typically begins with .

Protection of Amino Groups: The amino groups are protected sequentially. First, the group is introduced using in the presence of a base such as . The reaction is carried out in an organic solvent like .

Introduction of Fmoc Group: The second amino group is protected by the group using in the presence of a base like . This reaction is also carried out in an organic solvent such as .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are automated to ensure consistency and efficiency.

化学反应分析

Types of Reactions:

-

Deprotection Reactions: Boc-Dab(Fmoc)-OH undergoes deprotection reactions to remove the Boc and Fmoc groups.

Boc Deprotection: This is typically achieved using in the presence of scavengers like or .

Fmoc Deprotection: This is achieved using a base such as in an organic solvent like .

-

Coupling Reactions: this compound is used in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for this reaction include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) .

Major Products Formed:

Deprotected Amino Acid: After deprotection, the major product is .

Peptides: In coupling reactions, the major products are peptides where this compound is incorporated into the peptide chain.

科学研究应用

Chemistry:

Peptide Synthesis: Boc-Dab(Fmoc)-OH is widely used in the synthesis of peptides, which are essential in various fields of research and industry.

Biology:

Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs.

Industry:

Biotechnology: It is used in the production of peptides for various biotechnological applications, including enzyme inhibitors and diagnostic tools.

作用机制

Deprotection Mechanism:

Boc Group: The Boc group is removed by acid-catalyzed cleavage, where trifluoroacetic acid protonates the carbonyl oxygen, leading to the cleavage of the Boc group and formation of a carbocation intermediate.

Fmoc Group: The Fmoc group is removed by base-catalyzed cleavage, where piperidine deprotonates the fluorenylmethyloxycarbonyl group, leading to the formation of a stable fluorenyl anion and the release of the amino group.

Molecular Targets and Pathways:

Peptide Synthesis: The primary target is the amino group of the growing peptide chain, where Boc-Dab(Fmoc)-OH is incorporated.

相似化合物的比较

Boc-Dab-OtBu: This compound has a similar structure but with a tert-butyl ester protecting group instead of Fmoc.

Boc-Dab-HCl: This is the hydrochloride salt form of Boc-Dab, used in different synthetic applications.

Uniqueness:

Dual Protection: Boc-Dab(Fmoc)-OH is unique due to its dual protection with Boc and Fmoc groups, making it highly versatile in peptide synthesis.

Stability: The Fmoc group provides stability during synthesis, allowing for selective deprotection and incorporation into peptides.

生物活性

Boc-Dab(Fmoc)-OH, or Boc-2,4-diaminobutyric acid (Fmoc protected) , is a compound of significant interest in peptide chemistry and biological research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in drug development.

- Molecular Formula : C₁₈H₁₉N₂O₄

- Molecular Weight : 335.36 g/mol

- CAS Number : 117106-21-5

This compound is characterized by its dual protecting groups, which facilitate its use in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group, while the Fmoc group protects the α-amino group, allowing for selective deprotection during peptide assembly.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves:

- Protection of the Amino Groups : The amino groups are protected using Boc and Fmoc strategies.

- Coupling Reactions : The protected Dab can be incorporated into peptides through standard coupling reactions using reagents like HATU or DIC.

- Deprotection : After peptide synthesis, the Boc and Fmoc groups can be removed to yield the free amino acid or peptide.

Table 1: Summary of Synthesis Steps for this compound

| Step | Description |

|---|---|

| 1. Protection | Boc and Fmoc groups added to Dab |

| 2. Coupling | Incorporation into peptides via SPPS |

| 3. Deprotection | Removal of protecting groups |

Biological Activity

This compound has been studied for its role in enhancing the biological activity of various peptides, particularly in antimicrobial applications. Its incorporation into peptide sequences has shown promising results against Gram-negative bacteria.

Case Studies

- Antimicrobial Peptides : Research has demonstrated that peptides containing Boc-Dab exhibit enhanced antibacterial properties. For instance, a study highlighted that peptides synthesized with Boc-Dab showed significant activity against multi-drug-resistant strains of Pseudomonas aeruginosa .

- Peptide Macrocycles : In another investigation, macrocyclic peptides synthesized using this compound displayed potent antibacterial activity due to their ability to target outer membrane proteins (OMPs) essential for bacterial viability .

- Structure-Activity Relationship Analysis : A detailed SAR study indicated that variations in the side chains of Dab residues significantly influenced the antimicrobial potency of derived peptides . The presence of Dab residues was found to be critical for maintaining bactericidal activity.

Research Findings

Recent studies have focused on optimizing the use of this compound in peptide synthesis:

- Enhanced Binding Affinity : Peptides incorporating Boc-Dab demonstrated increased binding affinity to target proteins compared to traditional amino acids .

- Improved Stability : The stability of peptides synthesized with Boc-Dab was notably higher due to the steric hindrance provided by the bulky side chain .

属性

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZDTTZGQUEOBL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。